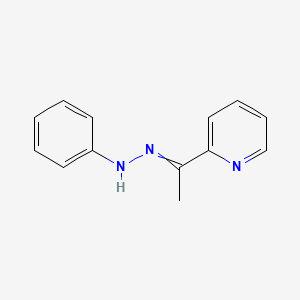

2-Acetylpyridine phenylhydrazone

Description

Properties

CAS No. |

7734-05-6 |

|---|---|

Molecular Formula |

C13H13N3 |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

N-[(Z)-1-pyridin-2-ylethylideneamino]aniline |

InChI |

InChI=1S/C13H13N3/c1-11(13-9-5-6-10-14-13)15-16-12-7-3-2-4-8-12/h2-10,16H,1H3/b15-11- |

InChI Key |

IAHWYHYXNQDZNV-PTNGSMBKSA-N |

Isomeric SMILES |

C/C(=N/NC1=CC=CC=C1)/C2=CC=CC=N2 |

Canonical SMILES |

CC(=NNC1=CC=CC=C1)C2=CC=CC=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for 2 Acetylpyridine Phenylhydrazone

Elucidation of Classical and Modern Synthetic Routes for 2-Acetylpyridine (B122185) Phenylhydrazone

The synthesis of 2-Acetylpyridine Phenylhydrazone is primarily achieved through well-established chemical reactions, which have been refined over time to improve efficiency and yield. These methods range from classical condensation reactions to more modern, optimized procedures.

The most fundamental and widely employed method for synthesizing this compound is the direct condensation reaction between 2-Acetylpyridine and phenylhydrazine. This reaction is a classic example of hydrazone formation, where the nucleophilic amino group of phenylhydrazine attacks the electrophilic carbonyl carbon of 2-Acetylpyridine. The reaction proceeds through a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond characteristic of a hydrazone.

The general reaction is typically catalyzed by a small amount of acid and performed in a suitable solvent, such as ethanol or methanol (B129727). The acid catalyst protonates the carbonyl oxygen of the 2-Acetylpyridine, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the phenylhydrazine.

The versatility of this reaction allows for the synthesis of a wide array of derivatives by simply using substituted phenylhydrazines as the starting material, which is a cornerstone for creating analogues with varied electronic and steric properties.

Optimizing the synthesis of this compound and its derivatives involves the careful manipulation of several key reaction parameters to maximize product yield and purity while minimizing reaction time.

Catalyst and Solvent: The choice of catalyst is crucial. While the reaction can proceed without a catalyst, the addition of a few drops of a weak acid, such as glacial acetic acid, significantly accelerates the rate of condensation. acs.org The solvent plays a role in dissolving the reactants and facilitating the reaction; anhydrous ethanol is a commonly used solvent that effectively dissolves both 2-acetylpyridine and phenylhydrazine hydrochloride salts. acs.org

Temperature and Reaction Time: The reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate. Refluxing the mixture in a solvent like methanol or ethanol for a period ranging from 2 to 10 hours is a common practice. acs.orgwustl.edu For instance, the synthesis of 2-acetylpyridine-(2-amino-benzoylhydrazone) was achieved with a 93% yield after refluxing in methanol for 4 hours. wustl.edu Similarly, synthesizing 2-acetylpyridine-ortho-fluoro-phenylhydrazone involved refluxing in an ethanol solution for 3 hours. Monitoring the reaction's progress using Thin-Layer Chromatography (TLC) is a standard procedure to determine the point of completion. acs.org

Modern Techniques: To further enhance efficiency, modern synthetic techniques such as microwave irradiation have been applied to condensation reactions of this type. Microwave-assisted synthesis can dramatically reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.

| Reactants | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

| 2-Acetylpyridine, 2-Aminobenzoylhydrazine | None | Methanol | Reflux | 4 | 93 |

| 2,6-Hydroxyacetophenone, Phenylhydrazine | Acetic Acid | Ethanol | 60°C | 10 | - |

| 2-Acetylpyridine, o-Fluorophenylhydrazine | None | Ethanol | Reflux | 3 | - |

Synthesis and Structural Modification of this compound Derivatives

The structural framework of this compound offers multiple sites for modification, enabling the synthesis of a diverse library of derivatives. Strategies focus on introducing various substituents to the phenyl ring or performing chemical transformations on the hydrazone moiety itself.

Introducing substituents at the para-position of the phenyl ring is a common strategy to systematically alter the electronic properties of the molecule. This is readily achieved by using the appropriately substituted para-phenylhydrazine in the condensation reaction with 2-acetylpyridine. Electron-withdrawing groups like nitro (-NO2) and chloro (-Cl) or electron-donating groups like hydroxyl (-OH) can be incorporated. For example, 2-Acetylpyridine-para-chlorophenylhydrazone and 2-Acetylpyridine-para-nitrophenylhydrazone have been synthesized and studied. stackexchange.com These substitutions can significantly influence the molecule's coordination chemistry and biological activity. Research has shown that the presence of electron-withdrawing groups on the phenyl ring can be beneficial for certain biological activities. nih.gov

| Substituent (Para-position) | Compound Name |

| -Cl | 2-Acetylpyridine-(4-chlorophenyl)hydrazone |

| -NO2 | 2-Acetylpyridine-(4-nitrophenyl)hydrazone |

Substitution at the ortho and meta positions of the phenylhydrazone ring introduces steric and electronic effects that differ from para-substitution. The synthesis follows the same condensation principle, utilizing ortho- or meta-substituted phenylhydrazines.

An example of an ortho-substituted analogue is 2-acetylpyridine-ortho-fluoro-phenylhydrazone, which was prepared by the equimolar reaction of 2-acetylpyridine and o-fluorophenylhydrazine. The synthesis of other halogen-substituted analogues, such as those with bromine or iodine at the meta-position, is also a viable synthetic route, following established condensation protocols to create diverse structural isomers. acs.org These positional isomers are valuable for studying structure-activity relationships, as the location of the substituent can profoundly impact the molecule's conformation and interaction with biological targets.

Beyond substitution on the phenyl ring, the phenylhydrazone moiety itself is amenable to further chemical reactions, allowing for sophisticated structural elaboration. These functional group interconversions start with the pre-formed this compound scaffold.

Acylation and Alkylation: The secondary amine (-NH-) group within the hydrazone linkage is a key site for modification. It can be acylated using reagents like acetyl chloride or acetic anhydride, often in the presence of a base or a catalyst such as 4-dimethylaminopyridine (DMAP), to yield N-acylhydrazones. researchgate.net Similarly, the NH proton can be removed by a strong base to form a nitrogen anion, which can then be alkylated with various alkyl halides. This allows for the introduction of a wide range of alkyl or benzyl groups, further diversifying the molecular structure. acs.orgacs.org

Cyclization Reactions: The hydrazone functional group is a versatile precursor for the synthesis of various heterocyclic systems. For instance, phenylhydrazones are classic intermediates in the Fischer indole (B1671886) synthesis, which could be a potential pathway for creating more complex, fused-ring structures derived from this compound. Other cyclization reactions, such as those with α,β-unsaturated ketones to form pyrazolines or with reagents like triphosgene to yield oxazine derivatives, represent advanced strategies for structural elaboration. mdpi.comuii.ac.id

Metallation: The this compound ligand can undergo cyclometallation reactions. For example, cyclopalladated complexes have been formed where the phenyl ring is directly bonded to a palladium metal center, creating a highly stable organometallic structure. This type of modification significantly alters the geometry and electronic properties of the parent molecule.

Molecular Structure, Isomerism, and Conformational Analysis of 2 Acetylpyridine Phenylhydrazone

Spectroscopic Characterization for Detailed Structural Elucidation

A combination of spectroscopic techniques is essential for the comprehensive structural analysis of 2-acetylpyridine (B122185) phenylhydrazone, confirming its molecular framework, identifying isomeric forms, and probing its electronic characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 2-acetylpyridine phenylhydrazone in solution. Due to the presence of the carbon-nitrogen double bond (C=N), the compound can exist as two geometric isomers: E (entgegen) and Z (zusammen). mdpi.com The differentiation between these isomers is often achievable through ¹H and ¹³C NMR analysis.

The N-acylhydrazone scaffold (-C(O)-NH-N=C<) in related molecules is known to exhibit both geometric and conformational stereoisomerism. researchgate.net While the rotation around the imine C=N bond leads to E and Z isomers, rotation around the amide bond can also result in synperiplanar and antiperiplanar conformers. researchgate.net However, for many hydrazones, the E isomer is found to be more stable and thus predominant in solution. researchgate.net

In the ¹H NMR spectra of 2-acetylpyridine-derived hydrazones, the chemical shift of the N-H proton is particularly diagnostic for assigning the isomeric configuration. For instance, in related 2-benzoylpyridine-derived hydrazones, the N-H signal for the E isomer typically appears at a different chemical shift compared to the Z isomer. researchgate.net Studies on similar acylhydrazones have shown that the formation of an intramolecular hydrogen bond between the pyridine (B92270) nitrogen and the amide N-H proton in the Z isomer can significantly shift its resonance downfield, stabilizing this configuration. mdpi.com The presence of two distinct sets of signals in the NMR spectrum would indicate a mixture of isomers in the solution. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Moieties Note: Exact chemical shifts (δ) in ppm are dependent on the solvent and experimental conditions. The data below is illustrative based on typical values for related structures.

| Atom | Typical ¹H NMR Shift (ppm) | Typical ¹³C NMR Shift (ppm) | Notes |

|---|---|---|---|

| N-H | 9.5 - 15.2 | - | Highly variable; sensitive to isomerism, solvent, and H-bonding. Downfield shifts (>14 ppm) can indicate a Z-isomer with intramolecular H-bonding. researchgate.net |

| Pyridine-H | 7.0 - 8.7 | 120 - 158 | Aromatic protons on the pyridine ring. rsc.orgchemicalbook.com |

| Phenyl-H | 6.8 - 7.5 | 113 - 145 | Aromatic protons on the phenyl ring. |

| CH₃ | 2.3 - 2.8 | 12 - 25 | Methyl group protons adjacent to the imine carbon. |

| C=N | - | 140 - 160 | Imine carbon, a key feature of the hydrazone. |

| Pyridine-C | - | 120 - 158 | Aromatic carbons of the pyridine ring. chemicalbook.comspectrabase.com |

Infrared (IR) Spectroscopy is employed to identify the characteristic functional groups within the this compound molecule. The IR spectrum provides direct evidence for the formation of the hydrazone linkage. Key vibrational frequencies confirm the molecular structure. researchgate.net

The most significant absorption band is that of the C=N (azomethine) group, which typically appears in the region of 1590-1690 cm⁻¹. researchgate.net The presence of this band and the absence of the characteristic C=O stretching band from the 2-acetylpyridine starting material (around 1700 cm⁻¹) confirms the condensation reaction. Another important feature is the N-H stretching vibration, which is usually observed as a single band in the 3180-3500 cm⁻¹ range. researchgate.net Aromatic C-H stretching vibrations are also expected above 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3180 - 3500 researchgate.net |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=N (Imine) | Stretching | 1590 - 1690 researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic rings (pyridine and phenyl) and the C=N chromophore.

The electronic spectra are influenced by the solvent polarity, with changes in absorption maxima indicating the nature of the electronic transitions. physchemres.org For example, a shift in the absorption wavelength with increasing solvent polarity can be observed. physchemres.org The UV-Vis spectra of the individual E and Z isomers can also differ, allowing for the study of photo-stimulated isomerization processes. nih.gov Studies on similar compounds show that the electronic properties and absorption wavelengths can be tuned by introducing different substituents on the aromatic rings. nih.gov

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The molecular formula of the compound is C₁₃H₁₃N₃, which corresponds to a molecular weight of 211.26 g/mol . synchem.desigmaaldrich.com

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) confirms the molecular weight. The analysis of related hydrazones, such as 2-acetyl-1-phenylhydrazine, provides a reference for expected fragmentation pathways. nist.gov The fragmentation of the molecular ion typically involves the cleavage of the weaker bonds in the molecule, such as the N-N bond and bonds adjacent to the aromatic rings. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the proposed structure.

Advanced Structural Determination by X-ray Crystallography

While spectroscopic methods provide valuable data on molecular structure, single-crystal X-ray diffraction offers the most definitive and precise three-dimensional structural information in the solid state. uchicago.edu

The crystal structures of several substituted derivatives of this compound have been determined, providing a model for the parent compound's structure. For example, the crystal structure of 2-acetylpyridine-ortho-fluoro-phenylhydrazone has been resolved. researchgate.net This study reveals key structural features that are likely shared with the unsubstituted analogue.

In the case of the ortho-fluoro derivative, the analysis showed that the molecule crystallizes in a monoclinic system. researchgate.net The solid-state structure confirms the E configuration about the imine C=N bond. The molecule is nearly planar, and its crystal packing is stabilized by various intermolecular interactions, including C-H···O and C-H···F hydrogen bonds, as well as F···F interactions, which organize the molecules into layers. researchgate.net The study of such derivatives demonstrates how substituents can influence crystal packing and supramolecular assembly without necessarily altering the core conformation of the hydrazone moiety.

Table 3: Crystallographic Data for 2-Acetylpyridine-ortho-fluoro-phenylhydrazone Data from the single-crystal X-ray diffraction analysis of a representative derivative. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₂FN₃O |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 7.4339(2) |

| b (Å) | 19.1864(5) |

| c (Å) | 8.6861(3) |

| β (°) | 105.705(1) |

| Volume (ų) | 1192.65(6) |

Coordination Chemistry of 2 Acetylpyridine Phenylhydrazone: Ligand Behavior and Metal Complex Formation

Chelation Modes and Ligand Denticity of 2-Acetylpyridine (B122185) Phenylhydrazone

2-Acetylpyridine phenylhydrazone and its derivatives are versatile ligands in coordination chemistry, capable of binding to metal ions in various ways. The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. libretexts.org These hydrazone ligands can act as chelators, forming stable complexes with metal ions through multiple donor sites. libretexts.org The specific coordination mode is influenced by factors such as the metal ion's nature, the reaction conditions (like pH), and the presence of substituents on the ligand framework.

Bidentate and Tridentate Coordination Mechanisms

This compound and its analogues most commonly exhibit bidentate or tridentate coordination.

Bidentate Coordination: In some complexes, the ligand coordinates to the metal center through two donor atoms. For instance, derivatives of 4-acetylpyridine (B144475) benzoyl hydrazone have been shown to act as bidentate ligands, coordinating through the azomethine nitrogen and the carbonyl oxygen. edu.krd Similarly, certain hydrazone ligands can act as neutral bidentate chelates, typically involving the azomethine nitrogen and a carbonyl or phenolic oxygen atom. nih.govkoreascience.kr

For example, in copper(II) and zinc(II) complexes of 2-acetylpyridine-salicyloylhydrazone, the ligand undergoes deprotonation and coordinates in a tridentate fashion. researchgate.net Similarly, 2,6-diacetylpyridine (B75352) bis(phenylhydrazone) coordinates to Cu(II) in a tridentate mode via the pyridine (B92270) nitrogen and two azomethine nitrogen atoms. ceon.rs

N,N,O-Coordination Systems in this compound Complexes

A prevalent coordination scheme for this compound and its analogues is the N,N,O-tridentate system. In this arrangement, the ligand binds to the metal ion through the pyridine nitrogen, the imine (azomethine) nitrogen, and an oxygen atom. This oxygen donor typically comes from a carbonyl group (keto form) or a deprotonated hydroxyl group (enol form) within the ligand structure.

This N,N,O chelation can occur with the ligand in either a neutral or a mono-negative form. nih.gov Studies on complexes of 2-acetylpyridine-α-naphthoxyacetylhydrazone reveal its ability to act as a mono-negative NNO chelate. nih.gov In the case of a dioxouranium(VI) complex with 2-acetylpyridine-(2-aminobenzoylhydrazone), the ligand is monodeprotonated and chelates to the uranium center via two nitrogen atoms and one oxygen atom in the equatorial plane. researchgate.net The formation of these stable five- and six-membered chelate rings is a driving force for this coordination mode.

Synthesis and Characterization of Metal Complexes with this compound Ligands

The synthesis of metal complexes with this compound ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, such as methanol (B129727) or ethanol. The resulting complexes are often solid materials that can be isolated by filtration and characterized using a variety of analytical and spectroscopic techniques, including elemental analysis, infrared (IR) and UV-Visible spectroscopy, NMR spectroscopy, and single-crystal X-ray diffraction. edu.krdnih.govias.ac.in

Transition Metal Complexes (e.g., Cu(II), Co(II), Ni(II), Zn(II), Mn(II), Cr(III), Fe(III), Pd(II), Ru(II), U(VI)O₂)

A wide array of transition metal complexes with this compound and its derivatives have been synthesized and studied. These complexes exhibit diverse geometries, often octahedral or square planar, depending on the metal ion and the stoichiometry of the reaction. nih.gov

The synthesis often involves mixing stoichiometric amounts of the ligand and the metal chloride, nitrate, or acetate (B1210297) salt in an alcoholic solution. edu.krdias.ac.in For example, complexes of Mn(II), Co(II), Ni(II), and Cu(II) with a 4-acetylpyridine benzoyl hydrazone derivative were synthesized with the general formula [M(LH)₂]X₂. edu.krd Another study reported the synthesis of complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) with 2-acetylpyridine (N-benzoyl)glycyl hydrazone. ias.ac.in

The characterization data for these complexes provide insight into their structure. IR spectroscopy is crucial for determining the coordination sites, with shifts in the ν(C=N), ν(C=O), and pyridine ring vibration frequencies indicating their involvement in bonding to the metal ion. Electronic spectra (UV-Vis) and magnetic susceptibility measurements help to elucidate the geometry around the central metal ion. nih.govkoreascience.kr For instance, an octahedral geometry was proposed for Mn(II), Co(II), and Ni(II) complexes, while a square planar arrangement was suggested for a Cu(II) complex of 2-acetylpyridine-α-naphthoxyacetylhydrazone. nih.gov Dioxouranium(VI) complexes have also been successfully synthesized, showing a distorted pentagonal-bipyramidal coordination geometry around the uranium center. researchgate.net

| Metal Ion | Ligand Derivative | Proposed Geometry | Reference |

|---|---|---|---|

| Cu(II) | 2-acetylpyridine-salicyloylhydrazone | Not Specified | researchgate.net |

| Zn(II) | 2-acetylpyridine-salicyloylhydrazone | Not Specified | researchgate.net |

| Co(II) | 2-acetylpyridine-α-naphthoxyacetylhydrazone | Octahedral | nih.gov |

| Ni(II) | 2-acetylpyridine-α-naphthoxyacetylhydrazone | Octahedral | nih.gov |

| Mn(II) | 2-acetylpyridine-α-naphthoxyacetylhydrazone | Octahedral | nih.gov |

| Fe(III) | 2-hydroxy-4-(p-tolyldiazenyl)benzylidene)-2-(p-tolylamino)acetohydrazide | Octahedral | koreascience.kr |

| Ru(III) | 2-hydroxy-4-(p-tolyldiazenyl)benzylidene)-2-(p-tolylamino)acetohydrazide | Octahedral | koreascience.kr |

| U(VI)O₂ | 2-acetylpyridine-(2-aminobenzoylhydrazone) | Pentagonal-bipyramidal | researchgate.net |

Post-Transition and Main Group Metal Complexes (e.g., Bi(III), Ga(III), Sn(IV), Ag(I))

Beyond transition metals, this compound ligands have been used to form complexes with post-transition and main group elements. These complexes are of interest for their potential applications in medicine and materials science.

Bismuth(III) Complexes: Several Bi(III) complexes with 2-acetylpyridine hydrazone derivatives have been synthesized and characterized. researchgate.net Typically, these are prepared by refluxing a methanol solution of the hydrazone ligand with bismuth(III) chloride. researchgate.net The resulting complexes have shown interesting biological activities. researchgate.net

Gallium(III) Complexes: Gallium(III) complexes of 2-acetylpyridine-phenylhydrazone and its para-substituted analogues have been synthesized. nih.gov These compounds were prepared to investigate their cytotoxic properties. nih.gov

The characterization of these main group metal complexes relies on similar techniques used for transition metals, with NMR spectroscopy (¹H and ¹³C) being particularly informative. For instance, in Ga(III) complexes, the disappearance of the N-H signal in the ¹H NMR spectrum indicates coordination of the deprotonated anionic hydrazone ligand. researchgate.net

| Metal Ion | Ligand | Significance/Application | Reference |

|---|---|---|---|

| Bi(III) | 2-acetylpyridine phenyl hydrazone derivatives | Cytotoxic activity | researchgate.net |

| Ga(III) | 2-acetylpyridine-phenylhydrazone | Cytotoxic activity against glioma cells | nih.gov |

Polynucleating and Polymeric Metal-Organic Frameworks involving this compound

The ability of hydrazone ligands to bridge multiple metal centers allows for the construction of polynucleating complexes and coordination polymers, including metal-organic frameworks (MOFs). mdpi.com MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands, forming one-, two-, or three-dimensional networks. mdpi.com

While specific examples of MOFs constructed directly from the parent this compound are not extensively detailed in the provided sources, the structural features of the ligand make it a suitable candidate for such structures. The multiple donor sites and the potential for the phenyl ring to engage in π–π stacking interactions can facilitate the formation of extended supramolecular assemblies. researchgate.net The formation of polymeric structures has been observed in related systems, such as a sodium complex with an acylpyrazolone ligand that forms a polymer through hydrogen bonding. nih.gov The principles of MOF synthesis, often involving solvothermal methods where metal salts and organic linkers are heated in a solvent, could be applied to this compound to create novel polymeric materials. mdpi.com

Structural Analysis of this compound Metal Complexes

The structural elucidation of metal complexes derived from this compound and related ligands is crucial for understanding their chemical properties and potential applications. A combination of single-crystal X-ray crystallography and various spectroscopic techniques provides a comprehensive picture of the coordination geometries, bonding, and electronic characteristics of these compounds.

X-ray Crystallographic Insights into Coordination Geometries (e.g., Square Planar, Octahedral, Trigonal Bipyramidal, Extended Pentagonal Bipyramidal)

Geometries for hydrazone complexes are often inferred from a combination of spectral and magnetic data, with octahedral being a commonly proposed structure for many transition metal complexes. researchgate.netnih.govnih.gov For instance, X-ray powder diffraction patterns for certain copper(II) and cadmium(II) hydrazone complexes have been indexed to orthorhombic and tetragonal crystal systems, respectively. ias.ac.in

A notable example from single-crystal X-ray diffraction is a Bismuth(III) complex with a Girard's reagent-based hydrazone, which displays a rare extended pentagonal bipyramidal geometry around the Bi(III) ion. researchgate.net In other cases, such as with certain organotin(IV) complexes of 2-acetylpyridine benzoyl hydrazones, the geometry is described as a distorted trigonal bipyramidal. researchgate.net While examples of square planar geometry are less common, they have been suggested for some Cu(II) complexes. Many Mn(II), Co(II), and Ni(II) complexes with similar phenylhydrazone ligands are reported to adopt octahedral geometries, often with two tridentate or bidentate ligand molecules and coordinated water molecules completing the coordination sphere. nih.govnih.gov

A Bismuth(III) complex with this compound, [Bi(2AcPh)Cl2]·0.5H2O, has been synthesized and characterized, demonstrating the ligand's ability to form stable complexes with heavy main group elements. researchgate.net The crystal structure of the related free ligand, 2-acetylpyridine-ortho-fluoro-phenylhydrazone, has also been determined, providing a basis for understanding its conformational properties upon coordination. researchgate.net

Spectroscopic Characterization of Metal Complexes (IR, UV-Vis, ESR, NMR) for Structural Confirmation and Electronic Properties

Spectroscopic methods are indispensable tools for deducing the structure of metal complexes, especially when single crystals suitable for X-ray diffraction are not obtainable.

Infrared (IR) Spectroscopy: IR spectroscopy is fundamental in confirming the coordination of the ligand to the metal ion. Key vibrational bands in the free this compound ligand are compared to those in the metal complex spectrum.

ν(N-H) and ν(C=O): The disappearance of the N-H stretching vibration and the ν(C=O) band (from the keto tautomeric form) in the spectra of complexes indicates the deprotonation of the ligand and its coordination in the enolate form. researchgate.net

ν(C=N): The azomethine (C=N) stretching frequency, typically found around 1620 cm⁻¹ in the free ligand, often shifts to lower frequencies upon coordination, indicating the involvement of the azomethine nitrogen in bonding. qu.edu.iq

Pyridine Ring Vibrations: Shifts in the pyridine ring deformation modes (e.g., from ~620 cm⁻¹ to higher frequencies) suggest the coordination of the pyridine nitrogen atom. researchgate.net

New Bands: The appearance of new bands at lower frequencies (typically < 500 cm⁻¹) can be attributed to the formation of new metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) bonds. researchgate.net

Electronic (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes provide valuable information about the coordination geometry and the d-orbital splitting.

Octahedral Complexes: For many first-row transition metals, the number and position of d-d transition bands are characteristic of a specific geometry. For example, octahedral Ni(II) (d⁸) complexes typically show three spin-allowed transitions, while octahedral Co(II) (d⁷) complexes also exhibit characteristic bands in the visible region. nih.gov Distorted octahedral Cu(II) (d⁹) complexes often show a broad band corresponding to the ²Eg → ²T2g transition. nih.gov

Charge Transfer Bands: Intense bands, usually in the UV region, are often assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C) is particularly useful for diamagnetic complexes (e.g., Zn(II), Cd(II), Sn(IV), Ru(II)).

¹H NMR: The disappearance of the N-H proton signal upon complexation confirms deprotonation. Shifts in the chemical shifts of the pyridine and phenyl ring protons provide further evidence of coordination. researchgate.netkg.ac.rs

¹³C NMR: Similar to ¹H NMR, changes in the chemical shifts of the azomethine carbon and the carbons of the aromatic rings indicate their involvement in the coordination sphere. nih.gov For organometallic complexes, such as those of tin, NMR of the metal nucleus (e.g., ¹¹⁹Sn) can provide direct information about the coordination environment. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy: ESR is a powerful technique for studying paramagnetic complexes, such as those of Cu(II) and VO(IV). The ESR spectra can provide detailed information on the nature of the metal-ligand bonding and the geometry of the complex. For Cu(II) complexes, the g-values (g|| and g⊥) can help distinguish between different geometries and assess the covalent character of the metal-ligand bond. jocpr.com

Magnetic Susceptibility Studies for Transition Metal Complexes

Magnetic susceptibility measurements at room temperature provide the effective magnetic moment (μeff), which is a powerful indicator of the number of unpaired electrons in a metal ion and, by extension, its oxidation state and coordination geometry.

For high-spin octahedral complexes of the first transition series, the experimental magnetic moments generally fall within expected ranges.

Manganese(II) (d⁵): Complexes typically show magnetic moments of ~5.9 B.M. (Bohr Magnetons), corresponding to five unpaired electrons. nih.gov

Cobalt(II) (d⁷): High-spin octahedral Co(II) complexes have magnetic moments in the range of 4.3–5.2 B.M., arising from three unpaired electrons and a significant orbital contribution. nih.gov

Nickel(II) (d⁸): Octahedral Ni(II) complexes are expected to have magnetic moments between 2.9 and 3.4 B.M., consistent with two unpaired electrons. nih.gov

Copper(II) (d⁹): Cu(II) complexes typically exhibit magnetic moments of ~1.7–2.2 B.M., corresponding to one unpaired electron. nih.gov

Deviations from these values can suggest different geometries (e.g., tetrahedral or square planar) or magnetic phenomena like spin-crossover or magnetic exchange interactions in polynuclear complexes.

| Metal Ion | Configuration | Typical Geometry | Expected μeff (B.M.) | Reported μeff for Phenylhydrazone Complexes (B.M.) | Reference |

|---|---|---|---|---|---|

| Mn(II) | d⁵ | Octahedral | ~5.9 | 5.63 - 5.67 | nih.gov |

| Co(II) | d⁷ | Octahedral | 4.3 - 5.2 | 4.45 - 4.48 | nih.gov |

| Ni(II) | d⁸ | Octahedral | 2.9 - 3.4 | 2.90 - 2.98 | nih.gov |

| Cu(II) | d⁹ | Distorted Octahedral | 1.7 - 2.2 | 1.93 - 1.94 | nih.gov |

Solvent Effects on Coordination and Complex Aggregation

The choice of solvent can significantly influence the synthesis and structure of coordination compounds. Solvents can affect ligand isomerism, the coordination number of the metal, the final geometry of the complex, and the aggregation of complex units into supramolecular structures.

For this compound and its derivatives, the solvent can determine the equilibrium between different tautomeric and isomeric forms of the free ligand. For example, NMR studies have shown that while some hydrazone ligands exist as a single isomer in CDCl₃, a mixture of E and Z isomers is observed in a more polar coordinating solvent like DMSO-d₆. researchgate.net This isomerism can, in turn, affect which form of the ligand is incorporated into the final metal complex.

Furthermore, coordinating solvents like methanol, ethanol, or dimethylformamide (DMF) can compete with the primary ligand for coordination sites on the metal ion. This can lead to the formation of solvated complexes or influence the stoichiometry of the final product. The relative donor ability of the solvent compared to the ligand is a key factor in these equilibria. In some cases, the solvent can even influence the oxidation state of the metal during the reaction.

Reactivity Profiles and Chemical Transformations of 2 Acetylpyridine Phenylhydrazone

Electrochemical Transformations

The electrochemical reactivity of 2-acetylpyridine (B122185) phenylhydrazone and its derivatives showcases a versatile platform for synthesizing a variety of heterocyclic compounds and for carbon-hydrogen bond functionalization. These transformations, driven by electrical current, offer mild and environmentally friendly alternatives to traditional chemical methods.

Anodic Oxidation and Cyclization to Form Triazolopyridinium Salts

The anodic oxidation of hydrazones derived from 2-acylpyridines, such as 2-acetylpyridine phenylhydrazone, provides a direct route to bohrium.comthieme-connect.comresearchgate.nettriazolo[1,5-a]pyridinium salts. This electrochemical dehydrogenative cyclization proceeds under mild conditions without the need for chemical oxidizing agents or transition-metal catalysts. researchgate.net Early methods for this transformation relied on oxidants like silver oxide, potassium ferricyanide, or lead tetraacetate. researchgate.net However, the electrochemical approach offers a more sustainable alternative, generating hydrogen gas as the primary byproduct. researchgate.net

The reaction is typically carried out in an undivided cell with graphite (B72142) electrodes. The mechanism involves the initial oxidation of the hydrazone at the anode to form a radical cation. Subsequent deprotonation and further oxidation generate a nitrilimine intermediate, which then undergoes intramolecular electrophilic cyclization onto the pyridine (B92270) nitrogen atom. A final deprotonation step yields the aromatic triazolopyridinium product. This method has been shown to be effective for a range of substituted 2-acylpyridine hydrazones. researchgate.net

Synthesis of Azacycles via Electrooxidative Pathways

Electrooxidative pathways utilizing this compound as a precursor open avenues to various azacycles. beilstein-journals.org One prominent strategy involves the generation of nitrile imines from the hydrazone via anodic oxidation. These reactive intermediates can then participate in cycloaddition reactions. For instance, an electrooxidative [3+2]-cycloaddition between an aldehyde-derived hydrazone and an alkene can produce N-arylpyrazolines. beilstein-journals.org This method provides a milder alternative to traditional methods that often require harsh conditions or the use of unstable hydrazonoyl halides. beilstein-journals.org

Another significant application is the synthesis of 1,2,4-triazole (B32235) derivatives. nih.govnih.gov In an electro-oxidative cyclization, the hydrazone can act as a bifunctional reagent, generating both a carbon-centered cation and a nitrogen-centered nucleophile. nih.govnih.gov This allows for a reaction with amines, such as benzylamine, to construct the 1,2,4-triazole ring system under mild, eco-friendly conditions. nih.govnih.gov The use of inexpensive stainless steel electrodes can make this transformation attractive for industrial applications. nih.gov Furthermore, the synthesis of 5-amino-1,2,4-triazoles can be achieved through a formal cycloaddition between in situ-generated hydrazones and cyanamide, with potassium iodide acting as an electrocatalyst. beilstein-journals.org

Electrochemical C(sp²)–H Functionalization of Hydrazone Derivatives

The direct functionalization of the C(sp²)–H bond of the hydrazone moiety in derivatives of this compound is a powerful tool for introducing various functional groups. beilstein-journals.org These electrochemical methods often proceed via a radical pathway under mild conditions, avoiding the need for harsh reagents. bohrium.comthieme-connect.comresearchgate.netnih.govresearchgate.netacs.org

Key C(sp²)–H Functionalization Reactions:

| Functionalization | Reagent(s) | Key Features |

| Amination | Azoles | Proceeds without external metals, catalysts, or oxidants. bohrium.comnih.gov |

| Sulfonylation | Sodium sulfinates or sulfinic acids | Can be performed without a supporting electrolyte and provides access to a wide range of sulfonylated hydrazones. thieme-connect.comresearchgate.netresearchgate.netacs.org |

| Phosphorylation | Diarylphosphine oxides | Occurs under oxidant-free conditions in an undivided cell. acs.org |

| Thiocyanation | Sodium thiocyanate | Leads to the formation of 5-thioxo-1,2,4-triazolium inner salts using graphite electrodes. beilstein-journals.org |

| Trifluoromethylation | Togni or Langlois reagents | Achieved via galvanostatic electrolysis, with the choice of reagent depending on the electronic properties of the hydrazone. beilstein-journals.org |

The general mechanism for these transformations involves the initial oxidation of the hydrazone to an aminyl radical cation. Depending on the specific reaction, this can be followed by addition of a radical species (generated from the functionalizing agent) to the C=N bond or by a dehydrogenative cross-coupling pathway. beilstein-journals.org

Electrochemical Reduction Pathways, including Nitro Group Reduction

The electrochemical reduction of derivatives of this compound has also been investigated, particularly for compounds bearing nitro groups. For instance, the reduction potential of the nitro group in 2-acetylpyridine-para-nitro-phenylhydrazone has been studied. Such studies are relevant in the context of developing bioreducible drugs, as the reduction potential can be correlated with biological activity. The reduction of the nitro group can be a key activation step for the antimicrobial properties of these compounds.

Lewis Acid Catalyzed Reactions and Cyclization Pathways

Lewis acids are effective catalysts for a variety of transformations involving this compound, most notably in cyclization reactions. The classic Fischer indole (B1671886) synthesis is a prime example, where a phenylhydrazone reacts with a ketone or aldehyde in the presence of an acid catalyst to form an indole. jk-sci.comtestbook.comnih.govchemistryviews.orggoogle.com While the traditional substrate is a ketone, the imine functionality of this compound can undergo a similar cyclization.

The mechanism of the Fischer indole synthesis, when applied to this compound, would involve the following key steps:

Protonation or coordination of a Lewis acid to the imine nitrogen.

Tautomerization to the ene-hydrazine form.

A researchgate.netresearchgate.net-sigmatropic rearrangement (the key step).

Loss of the Lewis acid or proton to regain aromaticity in the phenyl ring.

Intramolecular cyclization.

Elimination of ammonia (B1221849) to form the final indole-like product, in this case, a carboline derivative.

A variety of Lewis acids, such as zinc chloride, aluminum chloride, and boron trifluoride, as well as Brønsted acids like polyphosphoric acid and hydrochloric acid, can be used to catalyze this reaction. testbook.comnih.gov The choice of catalyst can be crucial for the reaction's success and yield. nih.gov

Beyond the Fischer indole synthesis, Lewis acids can catalyze other cycloaddition reactions of hydrazone derivatives. For example, a formal [4+2] cycloaddition of N-tosylhydrazones with ortho-quinone methides has been developed to synthesize 1,3-oxazine derivatives under mild, base-free conditions. nih.gov Similarly, BF₃ can catalyze the [2π+2σ] cycloaddition of dihydropyridines with bicyclobutanes, showcasing the utility of Lewis acids in constructing complex azacycles. rsc.org

Surface Interactions: Corrosion Inhibition Mechanisms

This compound and its analogues have demonstrated potential as corrosion inhibitors for metals, particularly steel in acidic environments. niscair.res.in The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes both anodic metal dissolution and cathodic hydrogen evolution. nih.govprimescholars.com

The mechanism of corrosion inhibition by these hydrazone derivatives is attributed to several molecular features:

Heteroatoms: The presence of multiple nitrogen atoms with lone pairs of electrons allows for strong coordination to the vacant d-orbitals of iron atoms on the steel surface. nih.gov

π-Electrons: The aromatic pyridine and phenyl rings provide a source of π-electrons that can interact with the metal surface, further strengthening the adsorption. nih.gov

Molecular Structure: The planar nature of the molecule allows for a high surface coverage on the metal.

The adsorption process can be described by isotherms such as the Langmuir isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. nih.gov The nature of the adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation). An increase in inhibition efficiency with rising temperature is indicative of a chemisorption mechanism. nih.govprimescholars.com Electrochemical studies, such as potentiodynamic polarization, often show that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. niscair.res.in

Adsorption Behavior of this compound on Metal Surfaces

The primary mechanism by which this compound and its analogs protect against corrosion is through adsorption onto the metal surface. This process involves the formation of a protective film that isolates the metal from the aggressive acidic medium. Research on closely related isomers and derivatives confirms that these compounds effectively adsorb on steel surfaces and that this behavior can be described by specific adsorption models.

Studies on 3-acetylpyridine (B27631) phenylhydrazone (APPH), a direct isomer, show that its adsorption on carbon steel in 1.0 M HCl follows the Langmuir adsorption isotherm. niscpr.res.in This model assumes the formation of a monolayer of the inhibitor on the metal surface. The strength and nature of this adsorption can be understood through thermodynamic parameters. For the isomer APPH, the calculated standard Gibbs free energy of adsorption (ΔG°ads) is -37.04 kJmol⁻¹, a value that indicates a strong, spontaneous interaction that is characteristic of chemisorption, or chemical adsorption. niscpr.res.in This involves the sharing of electrons or coordinate bond formation between the inhibitor molecule and the metal's d-orbitals. niscpr.res.in

Similarly, a study on 2-Acetyl pyridine nicotinic hydrazone, a derivative of the target compound, also found that its adsorption on mild steel surfaces in 1 M HCl obeys the Langmuir adsorption isotherm. asianpubs.org This consistent behavior across closely related molecules strongly suggests that this compound would also adhere to the Langmuir model, indicating a predictable and effective surface coverage mechanism.

The table below summarizes the key adsorption parameters for 3-acetylpyridine phenylhydrazone, which serves as a close analogue for understanding the adsorption behavior of the 2-acetylpyridine isomer.

| Parameter | Value | Indication | Source |

| Adsorption Isotherm | Langmuir | Monolayer adsorption on the metal surface | niscpr.res.in |

| Adsorption Equilibrium Constant (Kads) | 48356 | Strong adsorption on the carbon steel surface | niscpr.res.in |

| Standard Gibbs Free Energy of Adsorption (ΔG°ads) | -37.04 kJmol⁻¹ | Spontaneous and predominantly chemical adsorption (chemisorption) | niscpr.res.in |

These findings collectively suggest that this compound molecules form a stable, protective chemical barrier on metal surfaces, effectively mitigating corrosion. The process is spontaneous and leads to a well-defined, strongly bound inhibitor monolayer.

Quantum Mechanical Investigations of Corrosion Inhibition

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), provide deep insights into the molecular properties of inhibitors and their interactions with metal surfaces. These theoretical studies correlate a molecule's electronic structure with its inhibition efficiency. For corrosion inhibitors like this compound and its derivatives, key parameters include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).

The EHOMO is associated with a molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of a metal, forming a coordinate bond and enhancing adsorption. Conversely, the ELUMO relates to the ability to accept electrons. A lower ELUMO value suggests a higher affinity for accepting electrons from the metal surface. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is also a critical indicator of reactivity; a smaller gap generally implies higher inhibition efficiency.

Theoretical studies on 2-Acetyl pyridine nicotinic hydrazone have been conducted to understand these properties. asianpubs.org DFT calculations help to elucidate the relationship between the molecular structure and its protective capabilities. For instance, polarization measurements combined with DFT show that these types of molecules act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. niscpr.res.inasianpubs.org The presence of nitrogen and oxygen atoms, along with aromatic rings, creates multiple centers for adsorption, which is confirmed by both experimental and theoretical findings. niscpr.res.in

The following table presents key quantum chemical parameters derived from DFT studies for a representative derivative, 2-Acetyl pyridine nicotinic hydrazone, highlighting its potential as an effective corrosion inhibitor. asianpubs.org

| Compound | Inhibition Efficiency (IE%) at 2 mM | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-Acetyl pyridine nicotinic hydrazone | 96.5% | - | - | - |

Theoretical and Computational Investigations of 2 Acetylpyridine Phenylhydrazone and Its Complexes

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, electronic distributions, and reactivity indices.

Geometry Optimization and Electronic Structure Calculations (HOMO-LUMO analysis)

DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311G, 6-31+G(d,p)), are used to determine the most stable three-dimensional arrangement of atoms in 2-acetylpyridine (B122185) phenylhydrazone and its complexes. scirp.orgresearchgate.net These optimized geometries are crucial for understanding the molecule's steric and electronic properties.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. scirp.org A smaller gap suggests higher reactivity and a greater ease of electronic excitation. scirp.org

For 2-acetylpyridine phenylhydrazone derivatives, the HOMO is often localized on the phenylhydrazone moiety, indicating its role as the primary electron donor. Conversely, the LUMO is typically centered on the pyridine (B92270) ring and the acetyl group, which act as the electron-accepting region. scielo.brresearchgate.net This distribution of frontier orbitals is fundamental to the molecule's charge transfer characteristics.

| Compound/Complex Feature | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| General 2-Acetylpyridine Derivatives | Varies | Varies | 0.165 - 0.183 scielo.br |

| General N-acylhydrazone Derivatives | Varies | Varies | 2.49 - 3.91 scirp.org |

| Acetylpyrazine N(4)Butylthiosemicarbazone | -4.2321 | -2.1143 | 2.1178 researchgate.net |

Table 1: Representative HOMO-LUMO energy values for related hydrazone structures as determined by DFT calculations. The specific values for this compound can vary based on the computational method and basis set used.

Prediction of Reactivity Properties and Charge Distribution

DFT calculations provide a suite of "global reactivity descriptors" that quantify a molecule's stability and reactivity. These are derived from the HOMO and LUMO energies and include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. A higher value indicates greater stability. scirp.org

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. researchgate.net

Electronegativity (χ): The power of an atom or group to attract electrons. researchgate.net

Global Electrophilicity Index (ω): Measures the stabilization in energy when the system acquires an additional electronic charge. researchgate.net

These descriptors help in predicting how this compound will behave in a chemical reaction. asianpubs.org For instance, a low chemical hardness value suggests higher reactivity. scirp.org

Furthermore, Mulliken population analysis and Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution across the molecule. researchgate.netasianpubs.org MEP maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical attack. mtct.ac.in For this compound, the nitrogen atoms of the pyridine ring and the hydrazone linkage are typically identified as nucleophilic centers, while the hydrogen atoms and parts of the aromatic rings may be electrophilic.

Conformational Analysis (E/Z Isomerism) using DFT

The carbon-nitrogen double bond (C=N) in the hydrazone linkage of this compound gives rise to E/Z geometric isomerism. DFT calculations are instrumental in studying the relative stabilities and properties of these isomers. mdpi.comnih.gov The calculations can predict which isomer is thermodynamically more stable by comparing their optimized energies. mdpi.com

For some acylhydrazones, the presence of a pyridine ring allows for the formation of an intramolecular hydrogen bond in the Z-isomer, which can significantly increase its stability. mdpi.com DFT can model this hydrogen bonding and quantify its energetic contribution. The energy barrier for the interconversion between the E and Z isomers can also be calculated, providing insight into their photochemical or thermal isomerization behavior. mdpi.comnih.gov

Molecular Dynamics and Molecular Docking Simulations

To bridge the gap between molecular structure and biological function, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. These methods predict how a ligand, such as this compound, might interact with a biological target.

Investigation of Ligand-Biomolecule Interactions (e.g., DNA, proteins)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, which can be a protein or a DNA molecule. nih.gov This technique is crucial for understanding the potential biological activity of this compound and its complexes. For example, studies have shown that pyridine-containing ligands and their metal complexes can interact with DNA. scielo.br Docking simulations can elucidate the specific binding mode, such as intercalation between DNA base pairs or binding within the minor or major grooves.

Similarly, docking can be used to predict the binding affinity of this compound to specific protein targets, such as enzymes or receptors. nih.gov The docking score, an estimation of the binding free energy, helps to rank potential drug candidates. The analysis of the docked pose reveals key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the ligand-receptor complex.

| Ligand | Target Biomolecule | Docking Score (kcal/mol) | Key Interactions |

| N-acyl hydrazone derivatives | Various microbial enzymes | Varies | Hydrogen bonding, hydrophobic interactions nih.gov |

| Acetylpyrazine N(4)Butylthiosemicarbazone | Cyclin-dependent kinase 2 (CDK2) | Not specified | Potential for hydrogen bonding and hydrophobic interactions researchgate.net |

Table 2: Illustrative examples of molecular docking studies on related hydrazone compounds, highlighting the types of data generated.

Mechanistic Insights into Biological Activity from a Computational Perspective

Following molecular docking, Molecular Dynamics (MD) simulations can be performed to study the stability and dynamics of the ligand-biomolecule complex over time. nih.gov MD simulations provide a more realistic representation of the biological environment, typically including solvent molecules and ions.

By analyzing the trajectory of an MD simulation, researchers can:

Assess the stability of the binding pose predicted by docking.

Observe conformational changes in both the ligand and the receptor upon binding.

Calculate the binding free energy with greater accuracy using methods like MM-PBSA or MM-GBSA.

For this compound, these simulations can provide a detailed, atomistic understanding of how it exerts its biological effects. For example, if docking suggests inhibition of a particular enzyme, MD simulations can reveal how the ligand alters the enzyme's active site dynamics, leading to a loss of function. These computational insights are invaluable for rational drug design, allowing for the modification of the this compound scaffold to enhance its binding affinity and specificity for a desired biological target. nih.gov

Advanced Computational Analyses

Advanced computational analyses provide profound insights into the structural and electronic properties of this compound and its complexes. These theoretical investigations complement experimental data, offering a deeper understanding of bonding, molecular interactions, and potential applications in materials science.

Bond Order Analysis upon Complexation

The coordination of this compound to a metal center, such as in cyclopalladated complexes, significantly alters its electronic structure and, consequently, the bond orders within the ligand framework. acs.orgresearchgate.net In such complexes, this compound can act as a terdentate C,N,N' donor ligand. acs.org This mode of coordination involves the nitrogen atoms of the pyridine ring and the imine group, along with the deprotonation and subsequent metalation of a carbon atom on the phenyl ring.

Upon complexation, a redistribution of electron density occurs throughout the molecule. This redistribution leads to changes in the bond orders of key functional groups. For instance, the bond order of the C=N imine bond is expected to decrease due to the donation of electron density from the imine nitrogen to the metal center. Conversely, the bond order of the N-N single bond may increase, indicating a degree of delocalization within the chelate ring formed upon coordination.

Theoretical studies on related metal complexes of hydrazone ligands have shown that density functional theory (DFT) calculations can effectively model these changes. nih.gov By comparing the calculated bond orders of the free ligand with those of the metal complex, a quantitative measure of the electronic effects of coordination can be obtained. These analyses are crucial for understanding the stability and reactivity of the resulting metallo-organic compounds.

Below is a table illustrating the expected qualitative changes in bond order for selected bonds in this compound upon complexation with a metal ion like Palladium(II).

| Bond | Bond Type in Free Ligand | Expected Change in Bond Order upon Complexation | Rationale |

| Pyridine N - Metal | Non-existent | Formation of a coordinate bond | Donation of the lone pair from the pyridine nitrogen to the metal center. |

| Imine N - Metal | Non-existent | Formation of a coordinate bond | Donation of the lone pair from the imine nitrogen to the metal center. |

| Phenyl C - Metal | Non-existent | Formation of a covalent bond | Deprotonation of the phenyl ring and subsequent C-metal bond formation. |

| C=N (Imine) | Double Bond | Decrease | Coordination of the imine nitrogen to the metal reduces the double bond character. |

| N-N | Single Bond | Increase | Increased delocalization within the newly formed chelate ring can enhance the pi-character of this bond. |

| C-C (Pyridine Ring) | Aromatic | Minor Changes | Coordination primarily affects the nitrogen atom, with smaller perturbations to the ring's aromaticity. |

| C-C (Phenyl Ring) | Aromatic | Minor Changes | Metalation at one carbon will induce some electronic redistribution, but the aromatic character largely remains. |

Note: The data in this table is illustrative and based on general principles of coordination chemistry and findings from related systems.

Studies of Intramolecular Hydrogen Bonding

The conformational preferences and stability of this compound are significantly influenced by the presence of an intramolecular hydrogen bond (IMHB). Computational studies on phenylhydrazone-based molecular switches and related derivatives have consistently shown the prevalence and importance of such interactions. aprahamiangroup.comshahucollegelatur.org.inresearchgate.netmdpi.commdpi.com In the case of this compound, the most likely IMHB is of the N-H···N type, formed between the hydrogen of the hydrazone's N-H group and the nitrogen atom of the pyridine ring.

This intramolecular hydrogen bond plays a crucial role in favoring a planar or near-planar conformation of the molecule. researchgate.net The E-isomer, where the pyridine and phenyl rings are positioned to allow for this hydrogen bond, is generally found to be energetically more stable than the Z-isomer. aprahamiangroup.com The strength of this IMHB can be evaluated computationally through methods such as Atoms in Molecules (AIM) theory, which analyzes the electron density topology.

Research on similar structures, such as 2-acetylpyridine-ortho-fluoro-phenylhydrazone, provides further evidence for the planarizing effect of such interactions. researchgate.net While intermolecular hydrogen bonds are also observed in the solid state, the intramolecular variant is a key determinant of the molecule's shape in solution and in the gas phase.

The table below summarizes key parameters associated with the intramolecular hydrogen bond in this compound, as would be predicted from computational studies.

| Parameter | Predicted Value/Characteristic | Significance |

| Hydrogen Bond Type | N-H···N | Involves the hydrazone N-H as the donor and the pyridine nitrogen as the acceptor. |

| Preferred Isomer | E-isomer | This geometric arrangement allows for the formation of the intramolecular hydrogen bond. |

| Effect on Conformation | Promotes planarity | The hydrogen bond helps to lock the molecule into a more rigid, planar structure. |

| Method of Computational Study | Density Functional Theory (DFT), Atoms in Molecules (AIM) | These methods allow for the calculation of bond energies, bond lengths, and electron density at the bond critical point. |

| Expected Bond Energy | Moderate Strength | Sufficient to significantly influence the molecular conformation and stability. |

Note: The values and characteristics in this table are based on findings from closely related phenylhydrazone systems and represent expected outcomes for this compound.

Prediction of Optoelectronic Properties

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the optoelectronic properties of molecules like this compound. researchgate.netnih.govrsc.orgnih.gov These calculations provide insights into the electronic transitions that govern how the molecule interacts with light.

A key aspect of these investigations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that correlates with the electronic excitation energy and the chemical reactivity of the molecule. researchgate.netscielo.br A smaller HOMO-LUMO gap generally suggests that the molecule can be more easily excited, which can be relevant for applications in areas like organic light-emitting diodes (OLEDs) or solar cells.

TD-DFT calculations can be employed to simulate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. scirp.orgscirp.orgresearchgate.netunits.it These calculations can identify the nature of the electronic transitions, such as n→π* or π→π*, by examining the molecular orbitals involved in the excitation. For this compound, the electronic transitions are expected to involve the π-systems of the aromatic rings and the lone pairs on the nitrogen atoms.

The table below presents a summary of the types of optoelectronic properties of this compound that can be predicted using computational methods.

| Property | Computational Method | Information Obtained |

| Frontier Molecular Orbitals | DFT | Energies and spatial distributions of HOMO and LUMO. |

| HOMO-LUMO Gap | DFT | An indicator of the molecule's kinetic stability and the energy required for electronic excitation. |

| Ionization Potential | DFT | The energy required to remove an electron from the molecule. |

| Electron Affinity | DFT | The energy released when an electron is added to the molecule. |

| Electronic Absorption Spectrum | TD-DFT | Wavelengths of maximum absorption (λmax) and oscillator strengths of electronic transitions. |

| Nature of Electronic Transitions | TD-DFT | Identification of the orbitals involved in the excitation (e.g., n→π, π→π). |

Note: The information in this table is based on standard computational chemistry methodologies and findings for related organic compounds.

Biological Activity and Mechanistic Insights in Vitro Studies of 2 Acetylpyridine Phenylhydrazone and Its Metal Complexes

Antimicrobial Efficacy (In Vitro)

2-Acetylpyridine (B122185) phenylhydrazone and its metal complexes have shown considerable promise as antimicrobial agents, with studies demonstrating their effectiveness against a range of pathogenic bacteria and fungi.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

Research has consistently shown that 2-acetylpyridine phenylhydrazone and its derivatives, particularly when complexed with metal ions, exhibit significant antibacterial properties. These compounds have been tested against both Gram-positive and Gram-negative bacteria, often showing enhanced activity compared to the free ligand.

Derivatives of 2-acetylpyridine have been synthesized and their metal complexes have been screened for antibacterial activity against various strains. nih.gov For instance, metal complexes of Schiff bases derived from 2-acetylpyridine have demonstrated notable activity against Methicillin-resistant Staphylococcus aureus (MRSA), a significant Gram-positive pathogen. nih.gov While activity against Gram-negative bacteria like Acinetobacter baumannii and Pseudomonas aeruginosa was observed to be weaker in some cases, the complexes still represent a promising avenue for the development of new antibacterial agents. nih.gov The enhancement of antibacterial activity upon chelation is a recurring theme, suggesting that the metal center plays a crucial role in the biological action of these compounds. nih.gov The chelation theory posits that the polarity of the metal ion is reduced upon complexation, which increases the lipophilicity of the complex and facilitates its transport across the bacterial cell membrane. nih.gov

The antibacterial activity of metal complexes of 2,6-diaminopyridine (B39239) has been shown to be greater than that of the metal salts alone, with copper(II) and iron(II) complexes displaying significant inhibition zones against Pseudomonas aeruginosa and Escherichia coli. nih.gov Similarly, hydrazone complexes of various transition metals have been reported to possess antibacterial activity. nih.gov In some studies, zinc(II) complexes have been identified as being particularly active. nih.gov The structural characteristics of these complexes, such as their geometry, are believed to influence their antibacterial efficacy. nih.gov

Antibacterial Activity of this compound and its Metal Complexes

| Compound/Complex | Bacterial Strain | Activity/Observation | Reference |

|---|---|---|---|

| Metal complexes of 2-acetylpyridine Schiff bases | Methicillin-resistant Staphylococcus aureus (MRSA) | Highest activity observed against MRSA. | nih.gov |

| Metal complexes of 2-acetylpyridine Schiff bases | Acinetobacter baumannii | Weak antibacterial activity observed. | nih.gov |

| Metal complexes of 2-acetylpyridine Schiff bases | Pseudomonas aeruginosa | Weak antibacterial activity observed. | nih.gov |

| 2-acetylpyridine-(4-phenylthiosemicarbazone) (B1234262) and its metal(II) complexes | Wide spectrum of bacteria | Significant activity exhibited. | researchgate.net |

| Cu(II) and Fe(II) complexes of 2,6-diaminopyridine | Pseudomonas aeruginosa | Fe(II) complex showed the most activity. | nih.gov |

| Cu(II) and Fe(II) complexes of 2,6-diaminopyridine | Escherichia coli | Cu(II) complex showed the most activity. | nih.gov |

| Simple phenylhydrazones | Escherichia coli, Staphylococcus aureus, and Salmonella typhi | Weak antibacterial activity compared to standard drug. Compound A1 inhibited growth at MIC of 125 µg/ml. | conicet.gov.ar |

Antifungal Activity (e.g., against Candida albicans)

In addition to their antibacterial properties, this compound and its metal complexes have demonstrated significant antifungal activity, particularly against the opportunistic yeast Candida albicans. Several studies have highlighted the potential of these compounds as antifungal agents.

The ligand 2-acetylpyridine-(4-phenylthiosemicarbazone) and its metal(II) complexes have been shown to exhibit significant activity against a wide spectrum of fungi. researchgate.net Notably, the complexation of 2-acetylpyridine-derived hydrazones with copper(II) has been reported to appreciably increase their antifungal activity against C. albicans. rsc.org In some instances, the activity of the copper(II) complexes of 2-acetylpyridine-para-chloro-phenylhydrazone and 2-benzoylpyridine-para-chloro-phenylhydrazone was comparable to the standard antifungal drug fluconazole (B54011). rsc.org

The antifungal potential of metal complexes against C. albicans is a subject of ongoing research, with many studies reporting promising inhibitory activities, sometimes with Minimum Inhibitory Concentration (MIC) values lower than 20 µg/mL. conicet.gov.ar The enhanced activity of the metal complexes compared to the free ligands is a common finding, and this is often attributed to the principles of chelation theory, where the metal complex can more easily penetrate the fungal cell wall. nih.govrsc.org Furthermore, some N'-phenylhydrazides have been shown to produce free radicals and reactive oxygen species, leading to damage of the fungal mycelium morphology. rsc.org

Antifungal Activity of this compound and its Metal Complexes against Candida albicans

| Compound/Complex | Activity/Observation | Reference |

|---|---|---|

| 2-acetylpyridine-(4-phenylthiosemicarbazone) and its metal(II) complexes | Exhibited significant activity against a wide spectrum of fungi. | researchgate.net |

| Copper(II) complexes of 2-acetylpyridine- and 2-benzoylpyridine-derived hydrazones | Antifungal activity against C. albicans was appreciably increased upon coordination to copper(II). | rsc.org |

| Cu(II) complexes of 2-acetylpyridine-para-chloro-phenylhydrazone and 2-benzoylpyridine-para-chloro-phenylhydrazone | As active as fluconazole against C. albicans. | rsc.org |

| Metal complexes of hydrazones | Exhibit higher antifungal activity than the parent ligands. | rsc.org |

| N'-phenylhydrazides | Some compounds produced free radicals and reactive oxygen species, damaging mycelium morphology. | rsc.org |

Investigation of Reduction Potentials and Intracellular Activation in Antimicrobial Action

The mechanism by which this compound and its metal complexes exert their antimicrobial effects is multifaceted, and the redox properties of these compounds are thought to play a significant role. While detailed studies specifically linking the reduction potentials of this compound to its antimicrobial activation are limited in the available literature, the general principles of how redox activity influences the biological action of metal-based drugs provide valuable insights.

Electrochemical studies of some hydrazone metal complexes, such as those of Cu(II) and Ni(II), have shown quasi-reversible one-electron transfer processes. nih.gov The redox behavior of the metal center within the complex is crucial, as it can facilitate electron transfer reactions that may be essential for the antimicrobial mechanism. nih.gov For instance, the redox activity of coinage metals (copper, silver, and gold) is a key factor in their biomedical potential, and when complexed with hydrazones, their biological activity is often enhanced. semanticscholar.org

The intracellular activation of these compounds is likely facilitated by the increased lipophilicity of the metal complexes, a consequence of chelation. nih.gov This enhanced lipophilicity allows the complex to more readily cross the microbial cell membrane. nih.govnih.gov Once inside the cell, the metal complex can interfere with various cellular processes. The redox-active metal center can participate in reactions that generate reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components like DNA and proteins. semanticscholar.org While direct evidence for this compound is scarce, studies on other hydrazone derivatives have shown that they can induce the production of free radicals and ROS, causing damage to microbial cells. rsc.org

Furthermore, the stability of the metal complexes in solution is an important factor for their biological activity. researchgate.net The half-wave potential (E1/2) values of some bivalent metal complexes with 2-acetylpyridine isonicotinoylhydrazone were found to be in the range of +0.277 to -0.835 V, indicating their potential to participate in redox reactions under physiological conditions. researchgate.net However, more specific research is needed to elucidate the precise relationship between the reduction potentials of this compound metal complexes and their intracellular activation pathways in antimicrobial action.

Antiprotozoal Activity (e.g., Antimalarial Studies)

Beyond their antibacterial and antifungal properties, derivatives of 2-acetylpyridine have also been investigated for their activity against protozoan parasites, most notably the Plasmodium species that cause malaria.

An extensive series of 2-acetylpyridine thiosemicarbazones were synthesized and evaluated for their antimalarial activity against Plasmodium berghei in mice. These studies indicated that the 2-pyridylethylidene group was a critical structural feature for activity. Furthermore, the nature of the substituent at the N4 position of the thiosemicarbazone moiety was also found to contribute significantly to the antimalarial efficacy.

While the primary focus of many studies has been on antibacterial and antifungal applications, the potential of hydrazone derivatives as antiprotozoal agents is an area of active research. scilit.com For example, organic salts of other antiparasitic drugs have shown enhanced in vitro activity against protozoa such as Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis.

Cytotoxic Activity in Cancer Cell Lines (In Vitro)

A significant body of research has been dedicated to evaluating the cytotoxic effects of this compound and its metal complexes against various human cancer cell lines. These compounds have demonstrated potent in vitro activity against leukemia, glioma, and a range of solid tumors.

Evaluation against Various Human Cancer Cell Lines (e.g., Leukemia, Glioma, Solid Tumors)

2-Acetylpyridine-derived hydrazones and their metal complexes have shown remarkable cytotoxic activity at nanomolar concentrations against several cancer cell lines.

Glioma Cell Lines: Derivatives of 2-acetylpyridine thiosemicarbazone have been found to be highly cytotoxic against malignant glioma cells. For example, 2-acetylpyridine N(4)-phenyl thiosemicarbazone and its substituted analogues exhibited IC50 values in the nanomolar range against RT2 and T98 glioma cells. researchgate.net Similarly, 2-acetylpyridine-phenylhydrazone and its analogues were highly cytotoxic at nanomolar doses against U87 and T98 glioma cells, suggesting their potential as drug candidates for brain tumors. nih.gov Platinum(II, IV) and gold(III) complexes of N(4)-tolyl-2-acetylpyridine thiosemicarbazones also displayed significant cytotoxicity against U-87 and T-98 human malignant glioma cell lines, with some compounds being more active than the clinical drug cisplatin (B142131). researchgate.net

Leukemia Cell Lines: Platinum(II)-based metal complexes have demonstrated antileukemia activity. Some complexes displayed antiproliferative activity in the low-micromolar and even sub-micromolar range against CCRF-CEM and its multidrug-resistant counterpart, CEM/ADR5000. scilit.com Notably, these complexes were more active than cisplatin against the drug-sensitive leukemic cells. scilit.com

Solid Tumor Cell Lines: The cytotoxic activity of these compounds extends to various solid tumors. Metal complexes of 2-acetylpyridine-N(4)-orthochlorophenylthiosemicarbazone were highly cytotoxic against MCF-7 breast adenocarcinoma and HT-29 colon carcinoma cells. The mechanism of action for some of these complexes is thought to involve the inhibition of enzymes like thioredoxin reductase.

The mode of action for the cytotoxic activity of these metal complexes is varied. For gold(III) complexes, it is suggested to be the inhibition of thioredoxin reductase activity, while platinum(II,IV) complexes are thought to act by binding to DNA. researchgate.net Treatment of cells with these compounds has been observed to induce morphological changes consistent with apoptosis, such as cell shrinkage and bleb formation. researchgate.net

Cytotoxic Activity of this compound and its Metal Complexes

| Compound/Complex | Cancer Cell Line | IC50 Value/Activity | Reference |

|---|---|---|---|

| 2-acetylpyridine N(4)-phenyl thiosemicarbazone derivatives | RT2 and T98 (Glioma) | IC50 = 24-1.4 nM (RT2) and 50-1.0 nM (T98) | researchgate.net |

| 2-Acetylpyridine-phenylhydrazone analogues | U87 and T98 (Glioma) | Highly cytotoxic at nanomolar doses. | nih.gov |

| Platinum(II,IV) and Gold(III) complexes of N(4)-tolyl-2-acetylpyridine thiosemicarbazones | U-87 and T-98 (Glioma) | Several compounds more active than cisplatin. | researchgate.net |

| Platinum(II)-based metal complexes (LDP-1, LDP-4) | CCRF-CEM (Leukemia) | IC50 = 1.71 µM (LDP-1), IC50 = 0.82 µM (LDP-4) | scilit.com |

| Platinum(II)-based metal complexes (LDP-1, LDP-4) | CEM/ADR5000 (Multidrug-resistant Leukemia) | Active in the micromolar and sub-micromolar range. | scilit.com |

| Metal complexes of 2-acetylpyridine-N(4)-orthochlorophenylthiosemicarbazone | MCF-7 (Breast Adenocarcinoma) | Highly cytotoxic. | |

| Metal complexes of 2-acetylpyridine-N(4)-orthochlorophenylthiosemicarbazone | HT-29 (Colon Carcinoma) | Highly cytotoxic. |

Elucidation of Cytotoxicity Mechanisms

The cytotoxic effects of this compound and its derivatives are believed to stem from a variety of cellular interactions, including the generation of reactive oxygen species (ROS), inhibition of crucial enzymes like topoisomerase, and interactions with DNA.